molecular formula C9H12N2O B1196999 2-Cyano-2-cyclohexylideneacetamide CAS No. 704-16-5

2-Cyano-2-cyclohexylideneacetamide

Cat. No. B1196999
CAS RN: 704-16-5
M. Wt: 164.2 g/mol
InChI Key: HPLVMKGWFQBJOV-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclohexylideneacetamide is a compound of interest in the realm of organic chemistry due to its unique structure and potential for various chemical reactions and applications. Its synthesis, molecular and chemical properties offer insight into its versatile nature.

Synthesis Analysis

The synthesis of 2-Cyano-2-cyclohexylideneacetamide and related compounds often involves cyclization reactions and modifications of cyanoacetamide precursors. For example, the reaction of cyano(cyclohexylidene)thioacetamide with cyanothioacetamide or malononitrile yields specific derivatives through a mechanism that involves interaction with N-methylmorpholine, showcasing the compound's capacity for structural diversity through synthesis reactions (Dyachenko et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of 2-Cyano-2-cyclohexylideneacetamide derivatives is performed using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, NMR, and X-ray crystallography. These analyses provide insights into the compound's optimal geometry, vibrational modes, and electronic characteristics. The molecular docking studies are used to examine interactions with protein receptors, indicating the compound's potential in drug discovery (Khanum et al., 2022).

Chemical Reactions and Properties

2-Cyano-2-cyclohexylideneacetamide participates in a variety of chemical reactions, leading to the synthesis of novel compounds. For instance, it undergoes alkylation and cyclization reactions, demonstrating its reactivity and the ability to form structurally diverse derivatives. These reactions are crucial for exploring the compound's chemical behavior and potential applications in synthetic organic chemistry (Dyachenko et al., 1996).

Scientific Research Applications

  • Synthesis of Novel Heterocycles as Antimicrobial Agents : 2-Cyano-N-arylacetamide, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been used in the synthesis of nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds exhibit antimicrobial activities against certain strains of bacteria and fungi (Ewies & Abdelsalaam, 2020).

  • Synthesis and Biological Activity of Cyanoximes : A study on cyanoximes, compounds with a general formula NC-C(=NOH)-R where R is an amide or carboxylic ester group, includes 2-cyano-2-isonitrosoacetamide. These compounds have been synthesized and tested for antiproliferative activity on human cervical cancer cell lines, showing potential as active compounds in cancer treatment (Eddings et al., 2004).

  • Regioselectivity in Chemical Reactions : The interaction of cyanothioacetamide with 2-acetylcyclohexanone, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been studied for its non-regiospecific character. This research contributes to the understanding of chemical reactions involving similar compounds (Dotsenko et al., 2012).

  • Synthesis of Cyclohexadienes and Thieno[2,3-d]pyrimidine-4(3H)-thiones : Cyclohexylidene(cyano)acetamides, similar to 2-Cyano-2-cyclohexylideneacetamide, have been used in the synthesis of 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. These compounds are important for further chemical research and applications (Dyachenko, Dyachenko, & Chernega, 2004).

  • Synthesis of Heterocyclic Compounds : 2-Cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been studied for the preparation of novel heterocyclic systems. These compounds are important intermediates in the synthesis of various useful heterocyclic systems (Gouda et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 2-Cyanoacetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-cyano-2-cyclohexylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVMKGWFQBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990604
Record name 2-Cyano-2-cyclohexylideneethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50990604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Cyano-2-cyclohexylideneacetamide

CAS RN

704-16-5
Record name 2-Cyano-2-cyclohexylideneacetamide
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Record name NSC98308
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Record name 2-Cyano-2-cyclohexylideneethanimidic acid
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Record name 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE
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Synthesis routes and methods I

Procedure details

600 ml of toluene, 200 g of cyanoacetamide, 193 g of cyclohexanone, 15 g of ammonium acetate and 24 g of acetic acid are placed in a 2 litre flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap connected to a condenser, under nitrogen flow. The mixture is heated under reflux, simultaneously separating the water by distilling the water-toluene azeotrope. The separated water is collected in the Dean-Stark trap and removed at suitable time intervals. After 2 hours, on completion of the azeotropic distillation, it is cooled to 70° C., washed with 400 ml of a saturated sodium bicarbonate solution and cooled to 15° C. The precipitated solid is filtered off, washed with 70 ml of toluene, then 70 ml of water and dried in an oven at 40° C. under vacuum. 213 g of 2-cyclohexylidene-2-cyanoacetamide are obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction 1. consists of condensing the cyclohexanone (I) with cyanoacetamide, to obtain 2-cyclohexylidene-2-cyanoacetamide (IX); this reaction can be undertaken for example in toluene, in the presence of ammonium acetate and acetic acid, heating to a temperature between 20 and 150° C., and preferably to the reflux temperature of the reaction mixture; the compound IX is separated from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2-cyclohexylideneacetamide
Reactant of Route 2
2-Cyano-2-cyclohexylideneacetamide
Reactant of Route 3
2-Cyano-2-cyclohexylideneacetamide

Citations

For This Compound
5
Citations
E Hashemi-Garmdareh, M Ghashang - Polycyclic Aromatic …, 2022 - Taylor & Francis
… the Knoevenagel condensation reaction of cyanoacetamide with benzaldehyde and cyclohexanone to form 2-cyano-3-phenylacrylamide (1) and 2-cyano-2-cyclohexylideneacetamide (…
Number of citations: 1 www.tandfonline.com
F Ayambekam, M Ghashang - Main Group Metal Chemistry, 2020 - degruyter.com
… the Knoevenagel condensation reaction of cyanoacetamide with benzaldehyde and cyclohexanone to form 2-cyano-3-phenylacrylamide (1) and 2-cyano-2-cyclohexylideneacetamide (…
Number of citations: 2 www.degruyter.com
DR Naikwadi, BD Bankar… - Asian Journal of …, 2022 - Wiley Online Library
… 2-cyano2-cyclohexylideneacetamide (Crude yield 88%, NMR was recorded without purification): 1H NMR (500 MHz, CDCl3) δ 6.28 (s, 2H), 2.91-2.83 (t, 2H), 2.49 (m, 2H), 1.4-1.60 (m, …
Number of citations: 3 onlinelibrary.wiley.com
AG Al-Sehemi - Der. Pharma. Chemica, 2010 - researchgate.net
Cyanoacetanilide (1) was reacted with aminocrotonitrile to give the corresponding 1, 2-dihydropyridine (3). Also, 4, 6-dimethyl-2-oxo-6-1, 2-dihydro-pyridine-3-carbonitriles (7) was …
Number of citations: 3 www.researchgate.net
IV Dyachenko, VD Dyachenko… - Russian Journal of …, 2021 - Springer
Multicomponent condensations of activated olefins, functionalized CH-acids, and alkylating reagents, which open up the possibility of preparing derivatives of substituted 2-pyridones, …
Number of citations: 3 link.springer.com

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